Cas no 1171231-77-8 (1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea)

1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea structure
1171231-77-8 structure
商品名:1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS番号:1171231-77-8
MF:C18H19N3O4
メガワット:341.361164331436
CID:6295437
PubChem ID:30375959

1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
    • AKOS024513205
    • F5540-0022
    • 1171231-77-8
    • VU0646937-1
    • 1-(3,5-dimethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
    • インチ: 1S/C18H19N3O4/c1-24-14-8-13(9-15(10-14)25-2)20-18(23)19-12-4-5-16-11(7-12)3-6-17(22)21-16/h4-5,7-10H,3,6H2,1-2H3,(H,21,22)(H2,19,20,23)
    • InChIKey: QCVWDWGPWCFROH-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC2C=C(C=CC=2N1)NC(NC1C=C(C=C(C=1)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 341.13755610g/mol
  • どういたいしつりょう: 341.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 88.7Ų

1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5540-0022-20μmol
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5540-0022-3mg
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
3mg
$63.0 2023-09-09
Life Chemicals
F5540-0022-2μmol
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5540-0022-40mg
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
40mg
$140.0 2023-09-09
Life Chemicals
F5540-0022-50mg
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
50mg
$160.0 2023-09-09
Life Chemicals
F5540-0022-10μmol
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5540-0022-10mg
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
10mg
$79.0 2023-09-09
Life Chemicals
F5540-0022-25mg
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
25mg
$109.0 2023-09-09
Life Chemicals
F5540-0022-15mg
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
15mg
$89.0 2023-09-09
Life Chemicals
F5540-0022-20mg
1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
1171231-77-8
20mg
$99.0 2023-09-09

1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea 関連文献

1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ureaに関する追加情報

Introduction to 1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS No. 1171231-77-8)

1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1171231-77-8, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The structural framework of this molecule integrates two distinct pharmacophoric regions: a 3,5-dimethoxyphenyl moiety and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group, which are connected via a urea linkage. Such a design often enhances the solubility and bioavailability of the compound while allowing for selective interactions with biological targets.

The 3,5-dimethoxyphenyl group is a well-known aromatic ring system that is frequently employed in medicinal chemistry due to its ability to modulate enzyme activity and receptor binding. The methoxy substituents at the 3rd and 5th positions introduce electron-donating effects, which can influence the electronic properties of the aromatic ring and its interactions with biological systems. This particular substitution pattern has been associated with enhanced binding affinity in various therapeutic contexts, making it a valuable component in the design of novel pharmacological agents.

Conversely, the 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety represents a heterocyclic structure that is known for its versatility in drug design. Quinoline derivatives are a vast class of compounds that have demonstrated efficacy across a spectrum of diseases, including infectious diseases and cancer. The presence of an oxo group (C=O) within this ring system introduces additional functionalization possibilities, enabling further derivatization to optimize pharmacokinetic properties or enhance target specificity. The tetrahydroquinoline core provides a rigid scaffold that can facilitate precise interactions with biological macromolecules.

The urea linkage connecting these two pharmacophoric regions is another critical feature of this compound. Urea-based bonds are frequently incorporated into drug molecules due to their ability to form hydrogen bonds with polar groups on target proteins. This interaction can lead to strong binding affinities and improved pharmacological activity. Moreover, urea linkages can be modified through various synthetic strategies to fine-tune their properties, making them highly adaptable for medicinal chemistry applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. By leveraging these tools, scientists can rationalize the design of 1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea and identify potential modifications that could enhance its biological activity. For instance, studies have suggested that optimizing the electronic distribution around the urea bond could improve its solubility and metabolic stability.

In vitro studies have begun to explore the potential applications of this compound in various therapeutic areas. Initial experiments have shown promising results in modulating enzymes involved in inflammatory pathways and cell proliferation. The combination of the 3,5-dimethoxyphenyl and 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl groups appears to synergize effectively in these assays, suggesting that this compound may serve as a versatile lead molecule for further development.

The synthesis of 1-(3,5-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Recent methodologies have focused on employing transition-metal-catalyzed reactions to streamline these processes and improve efficiency. For example, palladium-catalyzed cross-coupling reactions have been utilized to construct key carbon-carbon bonds within the molecule.

The role of computational chemistry in guiding synthetic strategies cannot be overstated. By predicting reaction outcomes and identifying optimal conditions before conducting experiments, researchers can significantly reduce experimental costs and time-to-market for new compounds like this one. Additionally, high-throughput screening techniques combined with machine learning algorithms are being employed to accelerate the discovery process by rapidly evaluating large libraries of derivatives.

As research progresses,the potential applications of 1-(3,5-dimethoxyphenyl)-3-(2,oxo-l,2,3,4-tetrahydroquinolin-l6-yI)urea are likely to expand into new therapeutic areas beyond inflammation and cancer。 Its unique structural features make it an attractive candidate for developing treatments targeting neurological disorders、metabolic diseases、and infectious diseases。 The integration of advanced synthetic methodologies、computational modeling、and high-throughput screening will be crucial in unlocking its full therapeutic potential。

The development pipeline for this compound is still in its early stages,but preliminary findings suggest that it holds considerable promise as a lead molecule for drug discovery。 Further preclinical studies are needed to validate its safety profile、pharmacokinetic properties、and therapeutic efficacy before it can advance into human clinical trials。 Collaborative efforts between academic researchers、industrial scientists、and pharmaceutical companies will be essential in translating these promising findings into tangible medical benefits。

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量